molecular formula C19H19N5O4 B10990201 N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10990201
M. Wt: 381.4 g/mol
InChI Key: SUQOXCYIUMDYRS-UHFFFAOYSA-N
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Description

N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a more reduced form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or alkyl groups.

Scientific Research Applications

N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple Bond Compounds: Molecules with triple bonds, such as nitrogen (N2).

Comparison: N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is unique due to its combination of furan, triazole, and indole rings, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, it offers a more complex structure that can interact with multiple targets and pathways, making it a versatile compound for research and industrial applications.

This article provides a comprehensive overview of N-[3-(2-FURYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C19H19N5O4/c1-26-11-9-24-8-7-13-14(24)4-2-5-15(13)28-12-17(25)20-19-21-18(22-23-19)16-6-3-10-27-16/h2-8,10H,9,11-12H2,1H3,(H2,20,21,22,23,25)

InChI Key

SUQOXCYIUMDYRS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NNC(=N3)C4=CC=CO4

Origin of Product

United States

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